2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 926198-05-2
VCID: VC8402637
InChI: InChI=1S/C12H11ClN2OS/c13-7-10-8-17-12(15-10)6-11(16)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)
SMILES: C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

CAS No.: 926198-05-2

Cat. No.: VC8402637

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.75 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide - 926198-05-2

Specification

CAS No. 926198-05-2
Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
IUPAC Name 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Standard InChI InChI=1S/C12H11ClN2OS/c13-7-10-8-17-12(15-10)6-11(16)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)
Standard InChI Key OZIUNLWKQCJUAS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl
Canonical SMILES C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a chloromethyl (-CH2Cl) group and at the 2-position with an acetamide bridge connected to a phenyl ring. The molecular formula is C12H11ClN2OS, with a molecular weight of 266.74 g/mol .

Key Structural Features:

  • Thiazole Ring: Provides aromaticity and electronic diversity, enabling interactions with biological targets.

  • Chloromethyl Group: Introduces electrophilicity, facilitating further chemical modifications (e.g., nucleophilic substitution).

  • N-Phenylacetamide: Enhances lipophilicity and potential hydrogen-bonding capacity via the amide group .

Predicted Collision Cross Section (CCS):

Adductm/zPredicted CCS (Ų)
[M+H]+267.03536157.6
[M+Na]+289.01730170.2
[M-H]-265.02080161.5

These CCS values, derived from ion mobility spectrometry predictions, aid in characterizing the compound’s gas-phase ion dynamics, critical for mass spectrometry-based identification .

SMILES and InChIKey:

  • SMILES: C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl

  • InChIKey: OZIUNLWKQCJUAS-UHFFFAOYSA-N

The InChIKey serves as a unique identifier for database searches, while the SMILES notation clarifies atomic connectivity .

Synthesis and Reactivity

Hypothetical Synthetic Routes

While no direct synthesis is reported, analogous compounds suggest feasible pathways:

Route 1: Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis: Condensation of α-chloroacetamide derivatives with thioamides or thioureas.

  • Chloromethyl Introduction: Post-synthetic chlorination of a methyl group on the thiazole ring using reagents like sulfuryl chloride (SO2Cl2) .

Route 2: Acetamide Coupling

  • Amide Bond Formation: React 4-(chloromethyl)-1,3-thiazol-2-amine with phenylacetyl chloride in the presence of a base (e.g., triethylamine) .

Reactivity Profile

  • Chloromethyl Group: Susceptible to nucleophilic substitution (e.g., with amines or alcohols) or elimination under basic conditions.

  • Amide Bond: Hydrolyzable under acidic or basic conditions to yield carboxylic acid and amine derivatives .

Physicochemical Properties

Predicted Properties

ParameterValue
Molecular Weight266.74 g/mol
LogP~3.1 (estimated)
Polar Surface Area61.44 Ų
Hydrogen Bond Donors1

The LogP value, extrapolated from the methyl analog (CAS 58905-54-7), indicates moderate lipophilicity, suggesting fair membrane permeability .

Solubility and Stability

  • Solubility: Likely low in water due to hydrophobic phenyl and thiazole groups; soluble in organic solvents (e.g., DMSO, THF).

  • Stability: The chloromethyl group may confer sensitivity to moisture, necessitating anhydrous storage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator